molecular formula C9H8N4 B1522126 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 1193387-97-1

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No. B1522126
M. Wt: 172.19 g/mol
InChI Key: DQTZQQJPTSRPFX-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a nitrogen-containing heterocycle . It is part of the pyrazolopyridines family, which has been evaluated for activity and access to pharmaceutical products . These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . This method is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This strategy involves a sequential opening/closing cascade reaction . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .


Chemical Reactions Analysis

The chemical reactions involving 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

Synthesis and Catalysis

  • Multicomponent Synthesis: This compound is used in the efficient synthesis of pyridine-pyrimidines and bis-derivatives. A study by Rahmani et al. (2018) in "ACS combinatorial science" demonstrates its application in a three-component reaction for synthesizing derivatives under microwave irradiation and solvent-free conditions, utilizing triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a catalyst (Rahmani et al., 2018).

Structural Chemistry

  • Synthesis of Novel Derivatives: Zhang et al. (2009) in "Heteroatom Chemistry" reported the synthesis of novel (1-acetyl-5-aryl-4,5-dihydro)-1H-pyrazole substituted pyridine derivatives and poly substituted [2,3′-bipyridine]-5-carbonitrile derivatives starting from 3,5-diacetyl-2,6-dimethylpyridine, illustrating the versatility of this compound in structural chemistry (Zhang et al., 2009).

Pharmacological Research

  • Molecular Docking and In Vitro Screening: Flefel et al. (2018) in "Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry" used this compound in the synthesis of novel pyridine and fused pyridine derivatives, demonstrating their application in molecular docking and in vitro screenings for antimicrobial and antioxidant activities (Flefel et al., 2018).

Heterocyclic Synthesis

  • Enaminonitriles in Synthesis: Fadda et al. (2012) in the "Journal of Heterocyclic Chemistry" explored the use of enaminonitriles, including this compound, for synthesizing new pyrazole, pyridine, and pyrimidine derivatives, highlighting its importance in the field of heterocyclic chemistry (Fadda et al., 2012).

Neurotropic Research

  • Neurotropic Activity Studies: Dashyan et al. (2022) in "Arkivoc" synthesized and studied the neurotropic activity of S-alkyl derivatives of pyrazol-1-yl pyrano[3,4-c]pyridines. They specifically synthesized 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-6-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile, examining its neurotropic properties (Dashyan et al., 2022).

Future Directions

The future directions for 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile could involve further exploration of its potential applications in pharmaceuticals and agrochemicals . Additionally, improving the processes and developing new synthesis processes could be another area of focus .

properties

IUPAC Name

1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-6-8-3-7(4-10)5-11-9(8)13(2)12-6/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTZQQJPTSRPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

CAS RN

1193387-97-1
Record name 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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